1-[2-(3,5-dimethylphenoxy)ethyl]piperidine
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Overview
Description
1-[2-(3,5-dimethylphenoxy)ethyl]piperidine, also known as DMPEP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has recently gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. DMPEP is a relatively new compound, and research on its effects and applications is ongoing.
Mechanism of Action
The exact mechanism of action of 1-[2-(3,5-dimethylphenoxy)ethyl]piperidine is not fully understood. However, it is believed to act as a selective dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. It may also act as a partial agonist of the dopamine D2 receptor and modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can lead to improved cognitive function and mood. It has also been shown to exhibit neuroprotective effects and reduce oxidative stress in the brain. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-[2-(3,5-dimethylphenoxy)ethyl]piperidine has several advantages for lab experiments, including its high purity and relatively low toxicity. However, its psychoactive effects may make it difficult to use in certain experiments, and its effects on humans are not fully understood.
Future Directions
There are several potential future directions for research on 1-[2-(3,5-dimethylphenoxy)ethyl]piperidine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a diagnostic tool in imaging studies of the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesis Methods
1-[2-(3,5-dimethylphenoxy)ethyl]piperidine can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenol with 2-bromoethylamine hydrobromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with piperidine to yield this compound. The purity of the compound can be improved through recrystallization or column chromatography.
Scientific Research Applications
1-[2-(3,5-dimethylphenoxy)ethyl]piperidine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to exhibit neuroprotective effects and enhance cognitive function in animal models. This compound has also been studied for its potential use as a diagnostic tool in imaging studies of the brain.
properties
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-10-14(2)12-15(11-13)17-9-8-16-6-4-3-5-7-16/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSXFVCPZULBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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